N-Dodecyldodecan-1-imine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecyldodecan-1-imine N-oxide: is a chemical compound with the molecular formula C24H49NO It is characterized by the presence of a long alkyl chain and an imine oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Dodecyldodecan-1-imine N-oxide can be synthesized through the oxidation of N-dodecyldodecan-1-imine. The oxidation process typically involves the use of hydrogen peroxide or organic per-acids such as perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction conditions often require a basic medium to facilitate the formation of the N-oxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-Dodecyldodecan-1-imine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to its corresponding amine.
Substitution: The imine oxide group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, perbenzoic acid, or peroxyacetic acid in an organic solvent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Further oxidized products depending on the reaction conditions.
Reduction: N-Dodecyldodecan-1-imine.
Substitution: Various substituted imine oxides.
Wissenschaftliche Forschungsanwendungen
N-Dodecyldodecan-1-imine N-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Dodecyldodecan-1-imine N-oxide involves its interaction with molecular targets and pathways. The imine oxide group can participate in redox reactions, influencing the oxidative state of biological systems. It may also interact with enzymes and proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
N-Dodecyldodecan-1-imine: The parent compound without the oxide group.
N-Dodecyldodecan-1-amine: A related amine compound.
N-Dodecyldodecan-1-nitroso: A compound with a nitroso group instead of an oxide.
Uniqueness: N-Dodecyldodecan-1-imine N-oxide is unique due to the presence of the imine oxide functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
439945-17-2 |
---|---|
Molekularformel |
C24H49NO |
Molekulargewicht |
367.7 g/mol |
IUPAC-Name |
N-dodecyldodecan-1-imine oxide |
InChI |
InChI=1S/C24H49NO/c1-3-5-7-9-11-13-15-17-19-21-23-25(26)24-22-20-18-16-14-12-10-8-6-4-2/h23H,3-22,24H2,1-2H3 |
InChI-Schlüssel |
LRUUZFQPCUFYPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[N+](=CCCCCCCCCCCC)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.